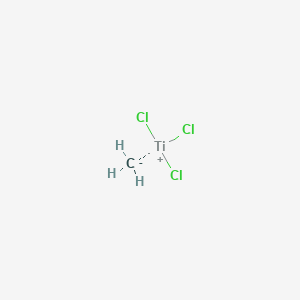

Titanium, trichloromethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Titanium, trichloromethyl- is a chemical compound with the formula Ti(CCl3)4 It is a titanium-based compound where the titanium atom is bonded to four trichloromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Titanium, trichloromethyl- can be synthesized through the reaction of titanium tetrachloride (TiCl4) with trichloromethylating agents under controlled conditions. One common method involves the use of trichloromethyl lithium (LiCCl3) as a reagent. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: Industrial production of titanium, trichloromethyl- involves the reduction of titanium tetrachloride with trichloromethylating agents in large-scale reactors. The process requires precise control of temperature and pressure to optimize yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Titanium, trichloromethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and trichloromethyl radicals.

Reduction: It can be reduced to lower oxidation states of titanium, such as titanium(III) compounds.

Substitution: The trichloromethyl groups can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium or magnesium are used.

Substitution: Various nucleophiles can be used for substitution reactions

Major Products Formed:

Oxidation: Titanium dioxide and trichloromethyl radicals.

Reduction: Titanium(III) compounds.

Substitution: Compounds with substituted functional groups

Aplicaciones Científicas De Investigación

Catalytic Applications

Lewis Acid Catalyst

One of the primary applications of titanium, trichloromethyl- is as a Lewis acid catalyst in organic synthesis. Its ability to accept electron pairs makes it effective in facilitating various chemical reactions, influencing both reaction rates and pathways. It is particularly valuable in the production of polymers and fine chemicals.

Ziegler-Natta Catalysis

Titanium trichloromethyl- serves as a precursor for titanium dioxide (TiO₂), which is widely used in the manufacturing of polyolefins through Ziegler-Natta polymerization. The specific polymorphs of titanium trichloride (α, β, γ, δ) exhibit varying catalytic activities, making them essential for industrial polyethylene production .

Synthesis of Titanium Dioxide

Precursor for TiO₂ Production

As a precursor for titanium dioxide, titanium, trichloromethyl- allows for the tailored synthesis of TiO₂ with specific properties suitable for applications in pigments, photocatalysis, and solar cells. The reactivity of the trichloromethyl group enhances the formation of TiO₂ with desired characteristics .

| Application | Description |

|---|---|

| Catalyst | Acts as a Lewis acid in organic reactions. |

| Polymer Production | Key role in Ziegler-Natta catalysis for polyethylene. |

| TiO₂ Synthesis | Precursor for tailored titanium dioxide production. |

Material Science Applications

Advanced Material Synthesis

Titanium, trichloromethyl- is utilized in the synthesis of advanced materials through various methods such as chemical vapor deposition (CVD) and atomic layer deposition (ALD). These techniques allow for the creation of thin films and coatings with unique properties suitable for electronics and photonics applications.

Case Study: Thin Film Deposition

In research involving ALD techniques, titanium trichloromethyl- has been shown to produce high-quality titanium nitride (TiN) thin films with lower chlorine content compared to traditional methods using titanium tetrachloride (TiCl₄). This results in improved material performance in electronic applications .

Organic Synthesis

Reagent in Organic Reactions

Titanium trichloromethyl- is employed as a reagent in various organic synthesis reactions, including chlorination and alkylation processes. Its strong electrophilic nature facilitates selective transformations of organic compounds, making it valuable in pharmaceutical and agrochemical synthesis .

| Organic Reaction Type | Specific Application |

|---|---|

| Chlorination | Used to introduce chlorinated groups into organic molecules. |

| Alkylation | Facilitates the formation of carbon-carbon bonds. |

Mecanismo De Acción

The mechanism of action of titanium, trichloromethyl- involves the formation of reactive intermediates, such as trichloromethyl radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s reactivity is influenced by the electronic properties of the titanium center and the trichloromethyl groups .

Comparación Con Compuestos Similares

Titanium Tetrachloride (TiCl4): A precursor for many titanium compounds, including titanium, trichloromethyl-.

Titanium Trichloride (TiCl3): Used in similar applications but has different reactivity and properties.

Titanium Dioxide (TiO2): A common oxidation product of titanium, trichloromethyl- and widely used in various industries .

Uniqueness: Titanium, trichloromethyl- is unique due to its ability to form reactive trichloromethyl radicals, which can participate in a wide range of chemical reactions. This property makes it valuable for applications that require high reactivity and specificity .

Actividad Biológica

Titanium trichloromethyl (TiCl₃) is an organotitanium compound recognized for its diverse biological activities, including antibacterial, cytotoxic, and potential therapeutic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Titanium trichloromethyl has the molecular formula TiCl₃ and a molecular weight of approximately 169.26 g/mol. It features a titanium atom bonded to three chlorine atoms and one trichloromethyl group. The compound acts primarily as a Lewis acid, facilitating various chemical reactions by accepting electron pairs. Its reactivity is attributed to the formation of reactive intermediates such as trichloromethyl radicals, which can interact with different biological targets, leading to modifications in chemical bonds or the formation of new ones .

Biological Activities

-

Antibacterial Activity :

Studies have shown that titanium complexes exhibit significant antibacterial properties. For instance, titanium (IV) dithiophenolate complexes demonstrated the ability to bind DNA and exert antibacterial effects against various pathogens . -

Cytotoxicity :

Titanium trichloromethyl has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that titanium complexes could induce apoptosis in HepG2 liver cancer cells by modulating key apoptotic markers such as Bcl-2 and Bax . The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, facilitating cell death in cancerous tissues. -

Therapeutic Effects :

Research indicates that titanium complexes can mitigate liver damage induced by toxic substances like carbon tetrachloride (CCl₄). Treatment with titanium dithiophenolate complexes resulted in reduced oxidative stress markers and improved liver function parameters in animal models . This suggests potential therapeutic applications in hepatoprotection.

Case Study 1: Antibacterial Activity

A study focused on the synthesis of titanium (IV) dithiophenolate complexes revealed their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The complexes demonstrated a dose-dependent response, highlighting their potential as alternative antibacterial agents.

Case Study 2: Cytotoxicity Against HepG2 Cells

In an experimental setup, HepG2 cells were treated with varying concentrations of titanium dithiophenolate complexes. Results indicated a significant reduction in cell viability at higher concentrations, accompanied by increased apoptosis markers. This study underscores the compound's potential as an anticancer agent .

Table 1: Summary of Biological Activities of Titanium Trichloromethyl

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antibacterial | Effective against S. aureus, E. coli | |

| Cytotoxicity | Induces apoptosis in HepG2 cells | |

| Hepatoprotective | Reduces oxidative stress in liver models |

Table 2: Apoptotic Markers Modulated by Titanium Complexes

| Marker | Control Group | Treatment Group | p-value |

|---|---|---|---|

| Bcl-2 | High | Low | <0.05 |

| Bax | Low | High | <0.05 |

| Caspase-8 | Low | High | <0.05 |

Propiedades

IUPAC Name |

carbanide;trichlorotitanium(1+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.3ClH.Ti/h1H3;3*1H;/q-1;;;;+4/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCHACRVJZXHLX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].Cl[Ti+](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl3Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2747-38-8 |

Source

|

| Record name | Titanium, trichloromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.